Bicyclo[2.2.1]hept-5-en-2-amine hydrochloride
Description
Properties
IUPAC Name |
bicyclo[2.2.1]hept-5-en-2-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N.ClH/c8-7-4-5-1-2-6(7)3-5;/h1-2,5-7H,3-4,8H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQQHHKHEYAMJSJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC(C1C=C2)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
145.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclopentadiene and Methanesulfonyl Cyanide Reaction
The Diels-Alder reaction between cyclopentadiene and methanesulfonyl cyanide forms a bicyclic intermediate, 3-methanesulfonyl-2-azabicyclo[2.2.1]hepta-2,5-diene, which undergoes hydrolysis to yield 2-azabicyclo[2.2.1]hept-5-en-3-one. While this product is a lactam, subsequent reduction or amination steps can introduce the primary amine group required for the target compound.
Reaction Conditions :
- Solvent : Dichloromethane (preferred due to inertness and solubility).
- Temperature : -20°C to +40°C for the Diels-Alder step.
- Catalyst : Acetic acid for hydrolysis.
Mechanistic Insights :
The electron-deficient methanesulfonyl cyanide acts as a dienophile, reacting with cyclopentadiene’s conjugated diene system to form the bicyclic adduct. Hydrolysis cleaves the sulfonyl group, yielding the lactam intermediate.
Table 1: Key Parameters for Diels-Alder-Based Synthesis
| Parameter | Value/Description | Source |
|---|---|---|
| Dienophile | Methanesulfonyl cyanide | |
| Solvent | Dichloromethane | |
| Reaction Temperature | -20°C to +40°C | |
| Hydrolysis Catalyst | Acetic acid |
Nucleophilic Substitution Approaches
Halogenated Bicyclo Precursors
A halogen atom at position 2 of the bicyclo[2.2.1]hept-5-ene framework can be displaced via nucleophilic substitution with ammonia or amines. For example, treatment of 2-chlorobicyclo[2.2.1]hept-5-ene with aqueous ammonia under high-pressure conditions yields the primary amine, which is subsequently converted to the hydrochloride salt.
Reaction Optimization :
- Solvent : Polar aprotic solvents (e.g., dimethylformamide) enhance nucleophilicity.
- Temperature : 80–120°C to overcome ring strain and facilitate substitution.
Squaramide-Based Functionalization
Recent work demonstrates the use of 3,4-diethoxycyclobut-3-ene-1,2-dione as a precursor for introducing squaramide motifs, which can be further modified with bridge ring amines. While this method primarily targets CXCR2 antagonists, the synthetic strategy—involving acyl chloride formation, amidation, and reduction—provides a template for generating bicyclic amines.
Table 2: Comparative Analysis of Substitution Methods
Reductive Amination of Bicyclic Ketones
Ketone to Amine Conversion
Bicyclo[2.2.1]hept-5-en-2-one serves as a starting material for reductive amination. Treatment with ammonium acetate and a reducing agent (e.g., sodium cyanoborohydride) introduces the amine group, followed by HCl treatment to form the hydrochloride salt.
Critical Factors :
- pH Control : Maintain acidic conditions (pH 4–6) to protonate the amine and drive the reaction.
- Catalyst : Palladium on carbon (Pd/C) for hydrogenation steps.
Industrial Production and Scalability
Large-Scale Diels-Alder Reactions
Industrial protocols optimize the Diels-Alder reaction by using continuous flow reactors to manage exothermicity and improve yield (≥85% for the adduct). Hydrolysis is conducted in batch reactors with acetic acid, followed by recrystallization from ethanol-water mixtures to achieve >99% purity.
Chemical Reactions Analysis
Types of Reactions
Bicyclo[2.2.1]hept-5-en-2-amine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into different amine derivatives.
Substitution: The amine group can participate in substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and halogenating agents for substitution reactions. The reactions are typically conducted under controlled conditions to ensure the desired product formation.
Major Products Formed
The major products formed from these reactions include various amine derivatives, ketones, aldehydes, and substituted bicyclic compounds, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Chemical Synthesis
Building Block for Organic Synthesis
Bicyclo[2.2.1]hept-5-en-2-amine hydrochloride serves as a crucial building block in the synthesis of complex organic molecules. Its unique structure allows for various chemical transformations, making it valuable in synthetic chemistry. The compound can undergo reactions such as oxidation, reduction, and substitution, which are essential for creating diverse chemical entities.
Types of Reactions
- Oxidation : Converts the compound into ketones or aldehydes.
- Reduction : Produces different amine derivatives.
- Substitution : The amine group can participate in forming various substituted derivatives.
Common reagents used in these reactions include:
- Oxidizing agents : Potassium permanganate
- Reducing agents : Lithium aluminum hydride
- Halogenating agents : For substitution reactions
Research has indicated that this compound may exhibit biological activity, making it a subject of interest in medicinal chemistry.
Therapeutic Applications
Ongoing research aims to explore the therapeutic potential of this compound, particularly as a precursor in drug synthesis.
Case Study: CXCR2 Antagonism
A notable study investigated the efficacy of a derivative of bicyclo[2.2.1]heptane containing N,N'-diarylsquaramide (compound 2e). This compound demonstrated significant antagonistic activity against the CXCR2 receptor with an IC50 value of 48 nM, indicating its potential in therapeutic applications.
Table 1: Biological Activity of Compound 2e
| Parameter | Value |
|---|---|
| CXCR2 IC50 | 48 nM |
| Selectivity (CXCR1/CXCR2) | 60.4 |
| In vitro Stability | High |
| Oral Bioavailability | Excellent PK profile |
| Half-life | 2.58 h |
The study also reported anti-cancer effects against pancreatic cancer cell lines (CFPAC1), showcasing its therapeutic potential in oncology.
Industrial Applications
Beyond the laboratory, this compound is utilized in the development of new materials and chemical processes within various industries.
Mechanism of Action
The mechanism of action of bicyclo[2.2.1]hept-5-en-2-amine hydrochloride involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved .
Comparison with Similar Compounds
Bicyclo[2.2.2]oct-5-en-2-amine Hydrochloride
- Structural Differences : The replacement of the bicyclo[2.2.1] system with bicyclo[2.2.2] increases ring size, altering steric and electronic properties. The larger ring reduces strain but introduces additional conformational flexibility .
- Synthesis : Prepared via analogous methods, such as condensation with piperazine derivatives, but requires longer reaction times due to reduced reactivity .
- Pharmacological Impact : The increased flexibility may reduce binding affinity for rigid receptors like serotonin transporters but improve solubility .
Table 1: Key Properties Comparison
Bicyclo[3.1.0]hexan-2-amine Hydrochloride
- Structural Differences: The bicyclo[3.1.0] system introduces a fused cyclopropane ring, increasing strain and rigidity compared to norbornene derivatives .
- Synthesis : Requires specialized reagents like sodium triacetoxyborohydride for reductive amination due to steric constraints .
- Pharmacological Impact : Enhanced strain improves binding to rigid enzyme pockets but may reduce metabolic stability .
Adamantane-Based Amines (e.g., 1-[(Adamantan-1-yl)methyl]-3-(bicyclo[2.2.1]heptan-2-yl)urea)
- Structural Differences : Incorporation of adamantane, a tricyclic hydrocarbon, increases lipophilicity and membrane permeability .
- Synthesis : Formed via CDI-mediated urea coupling, leveraging the amine’s nucleophilicity .
- Pharmacological Impact : Adamantane’s bulk enhances blood-brain barrier penetration, useful in CNS-targeted therapies .
Stereochemical and Isomeric Variations
- Endo vs. Exo Isomers: The norbornene scaffold exhibits distinct endo and exo configurations. For example, Norbo-10 (endo isomer) shows higher affinity for serotonin receptors than Norbo-9 (exo isomer) due to better alignment with receptor pockets .
- Chiral Derivatives : Enantiopure variants (e.g., (1R,2S,3R,4S)-3-Phenyl derivatives) are synthesized using chiral auxiliaries, achieving >99% enantiomeric excess for targeted drug design .
Biological Activity
Bicyclo[2.2.1]hept-5-en-2-amine hydrochloride is a bicyclic compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, including data tables and case studies.
Chemical Structure and Properties
This compound features a unique bicyclic structure that allows it to interact with various biological targets. The compound can be represented as follows:
The biological activity of this compound is primarily attributed to its ability to act as a ligand for specific receptors and enzymes:
- Receptor Binding : The compound interacts with chemokine receptors such as CXCR1 and CXCR2, which play crucial roles in inflammatory responses and cancer metastasis.
- Antagonistic Activity : Recent studies have demonstrated that derivatives of this compound exhibit selective antagonistic activity against these receptors, influencing cellular signaling pathways involved in cancer progression.
Case Study: CXCR2 Antagonism
A notable study investigated the biological efficacy of a bicyclo[2.2.1]heptane derivative containing N,N'-diarylsquaramide, referred to as compound 2e. This compound exhibited significant antagonistic activity against CXCR2 with an IC50 value of 48 nM, indicating potent receptor modulation capabilities.
Table 1: Biological Activity of Compound 2e
| Parameter | Value |
|---|---|
| CXCR2 IC50 | 48 nM |
| Selectivity (CXCR1/CXCR2) | 60.4 |
| In vitro Stability | High |
| Oral Bioavailability | Excellent PK profile |
| Half-life | 2.58 h |
The study also reported that compound 2e demonstrated anti-cancer effects against pancreatic cancer cell lines (CFPAC1), showcasing its potential therapeutic applications in oncology .
Synthesis and Derivatives
This compound serves as a versatile building block in organic synthesis, leading to various derivatives with enhanced biological properties:
- Oxidation : Can yield ketones or aldehydes.
- Reduction : Produces different amine derivatives.
- Substitution Reactions : The amine group can form substituted derivatives, enhancing biological activity.
Table 2: Chemical Reactions Involving this compound
| Reaction Type | Major Products Formed |
|---|---|
| Oxidation | Ketones, Aldehydes |
| Reduction | Amine Derivatives |
| Substitution | Various Substituted Derivatives |
Pharmacokinetic Profile
The pharmacokinetics of this compound derivatives have been characterized in several studies, indicating favorable absorption and stability profiles:
- In vivo Studies : Compound 2e showed high stability in simulated intestinal fluid and plasma, suggesting good bioavailability.
- Pharmacokinetic Parameters : Studies reported a peak concentration (Cmax) of 2863 ng/mL after oral administration at a dose of 10 mg/kg.
Q & A
Q. Table 1. Comparative Reactivity of Bicyclic Amines
| Compound | Reaction with Benzyl Bromide | Yield (%) | Regioselectivity (endo:exo) |
|---|---|---|---|
| Bicyclo[2.2.1]hept-5-en-2-amine HCl | SN2 Alkylation | 92 | 1:12 |
| 4-(Trifluoromethyl) analog | Electrophilic Aromatic Substitution | 78 | N/A |
| Mecamylamine HCl | SN1 Alkylation | 65 | 1:3 |
| Data sourced from . |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
